molecular formula C21H20N2O3 B2388096 1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903296-71-8

1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2388096
CAS No.: 1903296-71-8
M. Wt: 348.402
InChI Key: HRVLFVBXQUTFQN-UHFFFAOYSA-N
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Description

The compound 1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione (succinimide) core linked to a strained azetidine (four-membered nitrogen-containing ring) substituted with a biphenyl-acetyl group. The synthesis likely employs Friedel-Crafts acylation to introduce the biphenyl-acetyl moiety, a method validated for analogous biphenyl ketones (e.g., compounds 93–97 in ) using Lewis acids like AlCl₃ or Fe₂O₃ .

Properties

IUPAC Name

1-[1-[2-(4-phenylphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-19-10-11-20(25)23(19)18-13-22(14-18)21(26)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVLFVBXQUTFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Biphenyl Acetyl Intermediate: The biphenyl group is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Azetidine Ring Formation: The acetylated biphenyl is then reacted with an azetidine derivative under basic conditions to form the azetidine ring.

    Pyrrolidine-2,5-dione Formation: The final step involves the cyclization of the intermediate with a suitable reagent, such as phosgene or triphosgene, to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Systems

Azetidine vs. Piperidine Derivatives

The azetidine ring in the target compound introduces significant ring strain compared to six-membered piperidine analogs (e.g., 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one in ). This strain may enhance binding affinity by enforcing a specific conformation but could reduce metabolic stability due to higher reactivity . Piperidine derivatives, such as the compound in , benefit from greater conformational flexibility, which may improve solubility but reduce target selectivity.

Pyrrolidine-2,5-dione vs. Succinimide Variants

The pyrrolidine-2,5-dione core is structurally analogous to succinimide-based drugs (e.g., ethosuximide). Substituents on this core critically modulate activity.

Substituent Effects

Compound Name Substituent Key Properties
Target Compound Biphenyl-acetyl-azetidine High lipophilicity, strong π-π interactions
1-[4-(Benzothiazolyl)phenyl]pyrrolidinedione () Benzothiazole-phenyl Enhanced hydrogen bonding, moderate solubility
(R)-1-(1-Biphenyl-3-chloropropyl)pyrrolidinedione () Biphenyl-chloropropyl Increased steric bulk, potential halogen bonding
  • Biphenyl Systems : The biphenyl group in the target compound and facilitates π-π stacking with aromatic residues in proteins, a feature absent in benzothiazole derivatives (). However, the chloropropyl group in may introduce electrophilic reactivity , affecting stability .
  • Acyl vs. Alkyl Chains: The acetyl group in the target compound offers metabolic resistance compared to bulkier alkyl chains (e.g., pentanoyl in compound 97, ), which may improve pharmacokinetics .

Research Findings and Implications

  • Biological Activity : Piperidine derivatives with aryl substituents () show antimicrobial and anticancer activities, suggesting the target compound’s biphenyl group could confer similar properties. The azetidine’s strain might enhance binding to rigid enzymatic pockets.
  • This contrasts with benzothiazole derivatives (), which balance solubility and permeability .
  • Stability : The chlorinated analog () highlights the importance of substituent choice in avoiding reactive intermediates that could lead to toxicity .

Biological Activity

1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O2. The compound features a biphenyl moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure. The unique arrangement of these functional groups may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Biphenyl Derivative : Acetylation reactions introduce the acetyl group.
  • Cyclization : The azetidin ring is formed through cyclization reactions involving azetidine derivatives.
  • Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

The biological activity of this compound may involve interactions with various biological targets such as enzymes or receptors. Understanding these interactions is crucial for determining its therapeutic potential.

Anticancer Activity

Recent studies have investigated the anticancer properties of related compounds. For instance, derivatives with similar structures have shown varying degrees of cytotoxicity against cancer cell lines:

Compound Cell Line Concentration (µM) Viability (%)
Compound AA54910078
Compound BHCT1165064
Compound CMCF71050

In a study focusing on A549 human lung adenocarcinoma cells, exposure to certain derivatives resulted in significant reductions in cell viability and induced apoptosis .

In Vivo Efficacy

In vivo studies have also been conducted to assess the efficacy of these compounds in animal models. For example:

  • Tumor Size Reduction : Administration of the compound led to a significant decrease in tumor size compared to control groups.
  • Survival Rates : Treated subjects exhibited improved survival rates .

Study 1: Anti-Cancer Activity

A study published in Cancer Research evaluated the anti-cancer properties of a structurally similar compound on human breast cancer cells. Key findings included:

  • A 50% reduction in cell viability at a concentration of 10 µM after 24 hours.
  • Induction of apoptosis confirmed via flow cytometry analysis.

Study 2: In Vivo Efficacy

In an animal model focusing on leukemia:

  • Significant decrease in tumor size was observed.
  • Improved survival rates among treated subjects were noted .

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